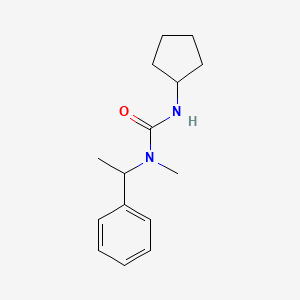
3-Cyclopentyl-1-methyl-1-(1-phenylethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopentyl-1-methyl-1-(1-phenylethyl)urea is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as CP-47,497, and it belongs to the class of synthetic cannabinoids. The compound has been used in various studies to explore its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-Cyclopentyl-1-methyl-1-(1-phenylethyl)urea is not fully understood. However, it is believed to interact with the endocannabinoid system in the body. The compound binds to the cannabinoid receptors in the brain and other parts of the body, which leads to the activation of various signaling pathways. This activation results in the modulation of various physiological processes, including pain, inflammation, and mood.
Biochemical and physiological effects:
Studies have shown that 3-Cyclopentyl-1-methyl-1-(1-phenylethyl)urea has various biochemical and physiological effects. The compound has been shown to have analgesic effects, which make it a potential candidate for the treatment of pain. It has also been shown to have anti-inflammatory effects, which suggest that it may have potential applications in the treatment of inflammatory diseases. Additionally, the compound has been shown to have anti-convulsant effects, which make it a potential candidate for the treatment of epilepsy.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-Cyclopentyl-1-methyl-1-(1-phenylethyl)urea in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. This makes it a readily available compound for research purposes. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood. This makes it challenging to design experiments that can effectively explore its potential therapeutic applications.
Future Directions
There are several future directions for research on 3-Cyclopentyl-1-methyl-1-(1-phenylethyl)urea. One direction is to explore its potential applications in the treatment of anxiety and depression. Another direction is to investigate its potential applications in the treatment of inflammatory diseases. Additionally, more research is needed to fully understand its mechanism of action and to design experiments that can effectively explore its potential therapeutic applications.
Synthesis Methods
The synthesis of 3-Cyclopentyl-1-methyl-1-(1-phenylethyl)urea is a complex process that involves several steps. The synthesis starts with the reaction of cyclopentanone with methylamine to form a cyclopentylmethylamine intermediate. This intermediate is then reacted with phenylacetic acid to form the corresponding amide. The amide is then converted to the corresponding urea by reacting it with phosgene and ammonia. The final product is obtained after purification and isolation steps.
Scientific Research Applications
3-Cyclopentyl-1-methyl-1-(1-phenylethyl)urea has been extensively used in scientific research to explore its potential therapeutic applications. The compound has been shown to have analgesic, anti-inflammatory, and anti-convulsant properties. It has also been shown to have potential applications in the treatment of anxiety and depression.
properties
IUPAC Name |
3-cyclopentyl-1-methyl-1-(1-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-12(13-8-4-3-5-9-13)17(2)15(18)16-14-10-6-7-11-14/h3-5,8-9,12,14H,6-7,10-11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KINOZCKYMMBPGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

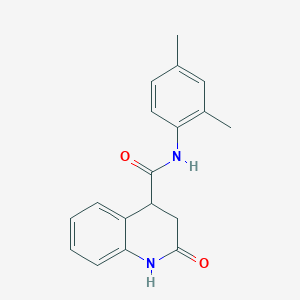
![2-[(2,5-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492046.png)
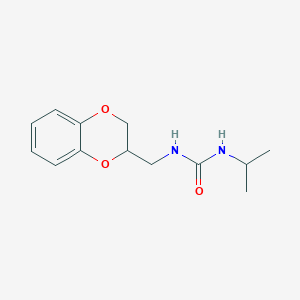
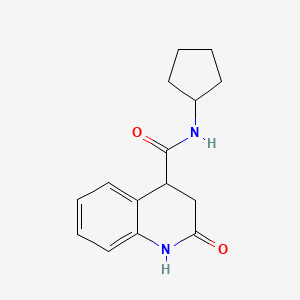
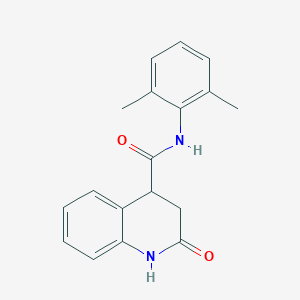
![4-[2-(2-Methylpiperidin-1-yl)-2-oxoethoxy]-2,3-dihydroinden-1-one](/img/structure/B7492082.png)
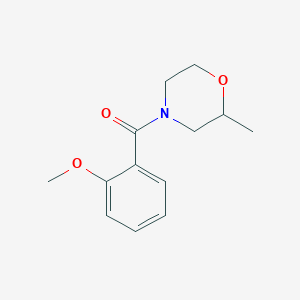
![2-[(3-Methylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7492098.png)
![[1-(Oxolane-2-carbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7492110.png)

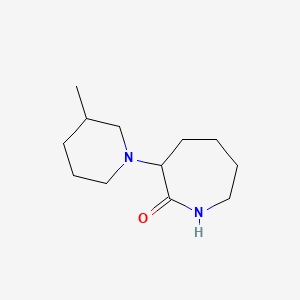
![4-[1-(4-Fluorophenyl)ethyl]-2-methylmorpholine](/img/structure/B7492120.png)
![2-Cyclopent-2-en-1-yl-1-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B7492130.png)
![2-Methyl-4-[(4-pyrazol-1-ylphenyl)methyl]morpholine](/img/structure/B7492132.png)